

Introduction to Bizine and its Target: LSD1

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Compound of Interest

Compound Name: *Bizine*
Cat. No.: *B10764177*

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Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2). This demethylation activity is primarily associated with transcriptional repression. LSD1 is a key component of several corepressor complexes, including the CoREST complex, and its activity is crucial for maintaining cellular identity and regulating developmental processes. In oncology, LSD1 is frequently overexpressed and contributes to cancer cell proliferation and survival by modulating bulk histone methylation.[2]

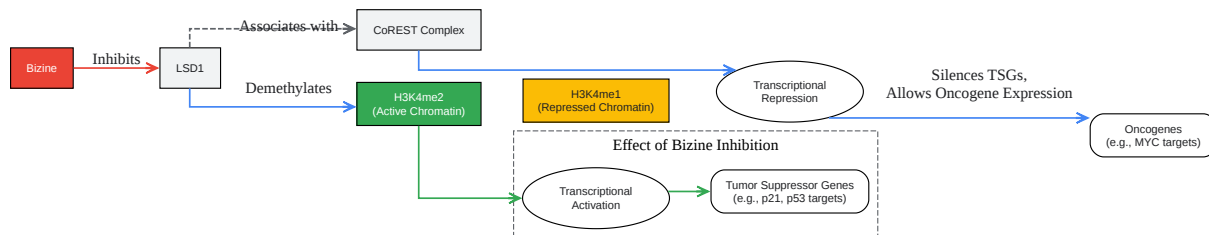
Bizine hydrochloride is a potent and selective inhibitor of LSD1, with a reported K_i of 59 nM.[2] Its mechanism of action involves binding to the active site of LSD1, thereby preventing the demethylation of its histone substrates. This inhibition leads to alterations in gene expression, impacting cellular signaling pathways that are critical for cancer cell function.[1] Beyond oncology, **Bizine** has demonstrated neuroprotective effects in models of oxidative stress, suggesting a broader therapeutic potential.[1]

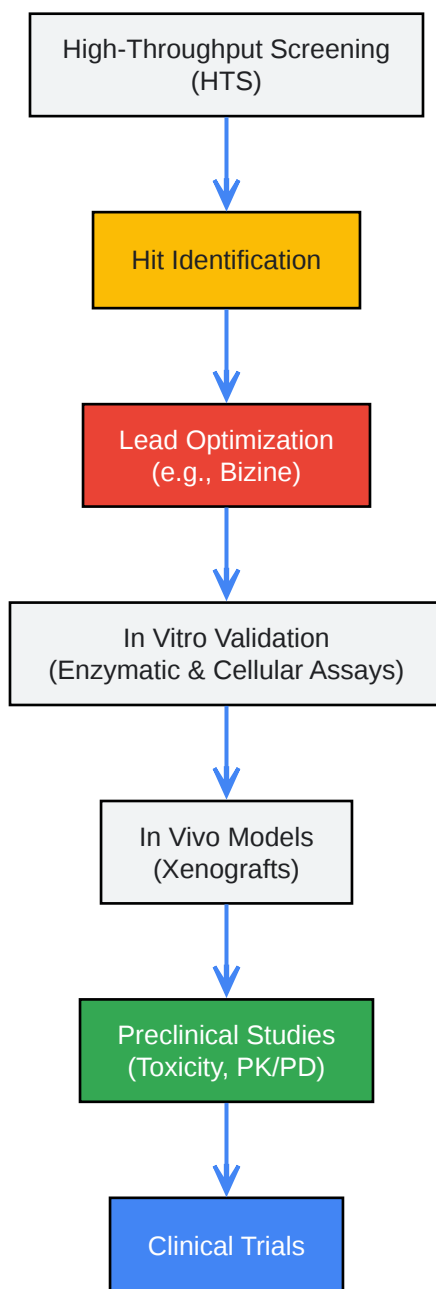
Bizine's Impact on Cellular Signaling Pathways

The primary role of **Bizine** in cellular signaling is mediated through its inhibition of LSD1, which leads to downstream effects on multiple pathways. The alteration of histone methylation patterns by **Bizine** treatment can reactivate silenced tumor suppressor genes and repress the expression of oncogenes.

The LSD1-Regulated Transcriptional Network

LSD1 does not act in isolation but as part of a larger complex that is recruited to specific gene promoters by transcription factors. **Bizine**'s inhibition of LSD1 disrupts this process, leading to a cascade of signaling changes.





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References

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